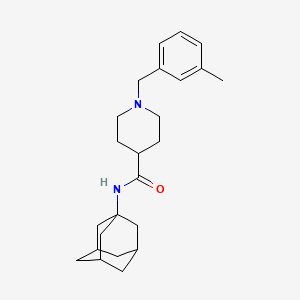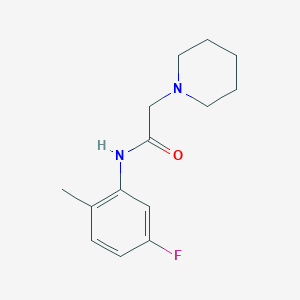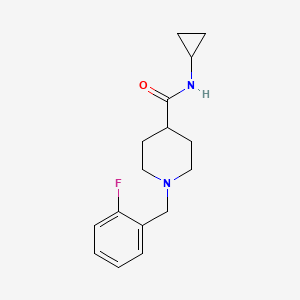![molecular formula C24H25N3O2 B4434471 2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)
2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide
説明
2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide, commonly known as EPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. EPB is a synthetic compound that was first synthesized in 2010 by researchers at the University of Tokyo. Since then, EPB has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of EPB involves its ability to bind to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. By binding to this pocket, EPB prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway. The activation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis, which are critical for the regulation of cell growth and division.
Biochemical and Physiological Effects:
EPB has been shown to have several biochemical and physiological effects. One of the primary effects of EPB is the activation of the p53 pathway, which leads to the induction of cell cycle arrest and apoptosis. In addition, EPB has been shown to inhibit the growth of cancer cells in vitro and in vivo. EPB has also been shown to have anti-inflammatory effects, which have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
EPB has several advantages for lab experiments. One of the primary advantages is its ability to inhibit protein-protein interactions, which has potential applications in the study of signaling pathways and disease mechanisms. In addition, EPB is a synthetic compound, which allows for precise control over its chemical structure and purity. However, EPB also has limitations for lab experiments. One of the primary limitations is its complex synthesis method, which requires expertise in organic chemistry. In addition, EPB has limited solubility in aqueous solutions, which can complicate its use in biological assays.
将来の方向性
EPB has several potential future directions for research. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. In addition, EPB has potential applications in the treatment of inflammatory diseases, and further research is needed to explore these applications. Finally, EPB has potential applications in the study of other signaling pathways and disease mechanisms, and further research is needed to explore these applications.
科学的研究の応用
EPB has been studied extensively for its potential applications in biological research. One of the primary areas of research has been the study of EPB as a potential inhibitor of protein-protein interactions. EPB has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is critical for the regulation of cell growth and division, and the inhibition of this interaction has potential applications in cancer research.
特性
IUPAC Name |
2-[3-(4-ethylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-18-9-11-19(12-10-18)13-14-23(28)27-22-8-4-3-7-21(22)24(29)26-17-20-6-5-15-25-16-20/h3-12,15-16H,2,13-14,17H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMHKRIQMHPOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4434390.png)

![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4434404.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)

![N-benzyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434415.png)
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4434427.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4434442.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxybutanamide](/img/structure/B4434453.png)


![N-isopropyl-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide](/img/structure/B4434476.png)